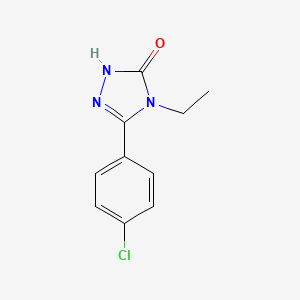

5-(4-Chlorophenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Beschreibung

Overview of 1,2,4-Triazole Derivatives in Chemical Research

The 1,2,4-triazole derivatives constitute a prominent class of nitrogen-containing heterocyclic compounds that have garnered extensive attention in contemporary chemical research due to their remarkable pharmacological versatility and structural diversity. These five-membered heterocyclic rings containing three nitrogen atoms and two carbon atoms with the molecular formula C₂H₃N₃ represent one of the most extensively studied chemical frameworks in modern medicinal chemistry. The structural characteristics of 1,2,4-triazoles enable them to accommodate a broad range of substituents, including both electrophiles and nucleophiles, around their core structures, thereby facilitating the construction of diverse novel bioactive molecules.

Research has demonstrated that 1,2,4-triazole derivatives exhibit significant biological properties encompassing antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities. The 1,2,4-triazole core structure has been successfully incorporated into numerous therapeutically important agents currently available in clinical therapy, including itraconazole, posaconazole, voriconazole for antifungal applications, ribavirin for antiviral treatment, rizatriptan for antimigraine therapy, alprazolam for anxiolytic purposes, trazodone for antidepressant treatment, and letrozole and anastrozole for antitumoral applications. This extensive therapeutic application range has established 1,2,4-triazoles as one of the emerging privileged scaffolds in pharmaceutical development.

The chemical versatility of 1,2,4-triazole derivatives extends beyond pharmaceutical applications to encompass organocatalysis, agrochemicals, and materials science applications. Recent investigations have identified applications in ionic liquids, corrosion inhibitors, metal-complexing agents, organic polymers for light-emitting devices, and dendrimers. The broad spectrum of applications reflects the fundamental importance of this chemical framework across multiple scientific disciplines.

Contemporary research efforts have focused on expanding the scope of application of 1,2,4-triazole derivatives through the development of new chemical entities for selective targeting, repurposing of available compounds, and optimization of structure-activity relationships. The mounting importance of 1,2,4-triazoles in emerging domains has necessitated comprehensive reviews of this privileged framework to advance novel potential drug candidates with improved efficacy and selectivity.

Historical Development of Triazol-3-one Chemistry

The historical development of triazol-3-one chemistry represents a significant evolution within the broader triazole research landscape, characterized by systematic advances in synthetic methodologies and structural optimization strategies. The fundamental chemistry of 1,2,4-triazoles has undergone substantial development over the past several decades, with particular emphasis on the synthesis and characterization of triazol-3-one derivatives. Early research established the basic structural framework and identified key synthetic pathways for accessing these compounds through various nitrogen source precursors.

The evolution of triazol-3-one synthesis has been marked by the development of increasingly sophisticated methodologies, including nickel-promoted cascade annulation reactions for the facile synthesis of 3H-1,2,4-triazol-3-ones from readily available hydrazonoyl chlorides and sodium cyanate. These synthetic advances have facilitated the construction of complex molecular architectures through cascade reactions involving intermolecular nucleophilic addition-elimination processes, intramolecular nucleophilic addition, and hydrogen-transfer sequences.

Recent synthetic methodologies have emphasized the development of metal-catalyzed approaches, with copper-catalyzed reactions emerging as particularly popular due to their cost-effectiveness, reduced toxicity, and excellent functional group tolerance. The progression toward more environmentally friendly synthetic approaches has led to increased interest in metal-free catalytic synthesis methods, including electrocatalysis and photocatalysis, reflecting the broader movement toward green chemistry principles.

The systematic development of structure-activity relationships within triazol-3-one chemistry has revealed critical insights into the influence of substituent patterns on biological activity and pharmacological properties. Research has demonstrated that modifications to the triazol-3-one core structure can significantly impact therapeutic efficacy and selectivity, leading to the development of optimized derivatives with enhanced pharmacological profiles.

Significance of 5-(4-Chlorophenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one in Contemporary Research

The compound this compound, also known by its research designation MDL 27,266, represents a particularly significant member of the triazol-3-one chemical family with established importance in contemporary neurological and pharmaceutical research. This specific compound has garnered substantial attention due to its demonstrated anticonvulsant properties and broad-spectrum neurological activity profile.

Research investigations have established that this compound exhibits comprehensive anticonvulsant activity across multiple experimental models, including complete protection against sound-induced seizures in audiogenic-seizure susceptible mice and effectiveness against maximal electroshock, pentetrazole, picrotoxin, quisqualic acid, and strychnine-induced seizures. The compound demonstrated efficacy values ranging from 5.0 mg/kg for audiogenic seizures to 60.5 mg/kg for strychnine-induced seizures in experimental studies.

Table 1: Anticonvulsant Activity Profile of this compound

| Seizure Model | Effective Dose (mg/kg) | Protection Level |

|---|---|---|

| Sound-induced seizures (DBA/2J mice) | 5.0 | Complete |

| Sound-induced seizures (Frings mice) | 5.1 | Complete |

| Maximal electroshock | 24.9 | Effective |

| Pentetrazole-induced | 13.8 | Effective |

| Picrotoxin-induced | 43.3 | Effective |

| Quisqualic acid-induced | 8.05 | Effective |

| Strychnine-induced | 60.5 | Effective |

The neuroprotective properties of this compound have been extensively investigated in experimental models of cerebral ischemia, where the compound demonstrated significant protective effects against neuronal damage. Studies utilizing gerbil models of transient ischemia revealed that the compound exhibited neuroprotective activity comparable to established N-methyl-D-aspartate receptor antagonists, with particular efficacy in protecting striatal and neocortical neurons from ischemic damage.

Table 2: Neuroprotective Activity in Ischemia Models

| Brain Region | Control Damage Score | Treated Damage Score | Protection Achieved |

|---|---|---|---|

| Striatum | 36.2 | 0 | Complete |

| Neocortex | 68.7 | 0 | Complete |

| Hippocampal CA1 | Variable | Significantly reduced | Substantial |

The chemical properties of this compound include a molecular weight of 237.68 g/mol and a melting point of 188-189°C. The compound exhibits a predicted density of 1.37±0.1 g/cm³ and a predicted pKa value of 8.04±0.20, indicating moderate basicity. These physicochemical properties contribute to the compound's favorable pharmacological profile and research utility.

Contemporary research has positioned this compound as a valuable research tool for investigating neurological mechanisms and developing therapeutic interventions for seizure disorders and neuroprotective applications. The compound's broad-spectrum anticonvulsant profile, which most closely approximates that of the established antiepileptic drug valproate, has established it as an important reference compound in neurological research.

The significance of this compound extends to its role in advancing our understanding of structure-activity relationships within the triazol-3-one chemical framework. Research has demonstrated that the specific substitution pattern, including the 4-chlorophenyl group at position 5 and the ethyl group at position 4, contributes significantly to the compound's biological activity profile. These findings have informed subsequent efforts to develop optimized triazole derivatives with enhanced therapeutic potential.

Eigenschaften

CAS-Nummer |

31409-32-2 |

|---|---|

Molekularformel |

C10H10ClN3O |

Molekulargewicht |

223.66 g/mol |

IUPAC-Name |

3-(4-chlorophenyl)-4-ethyl-1H-1,2,4-triazol-5-one |

InChI |

InChI=1S/C10H10ClN3O/c1-2-14-9(12-13-10(14)15)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,13,15) |

InChI-Schlüssel |

PXINDYJACXPZIN-UHFFFAOYSA-N |

SMILES |

CCN1C(=NNC1=O)C2=CC=C(C=C2)Cl |

Kanonische SMILES |

CCN1C(=NNC1=O)C2=CC=C(C=C2)Cl |

Synonyme |

5-(4-chlorophenyl)-2,4-dihydro-4-ethyl-3H-1,2,4-triazol-3-one MDL 27192 MDL-27,192 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Overview

A prominent synthesis route involves copper-promoted cyclization of hydrazides with arylboronic acids. This method, reported by the Royal Society of Chemistry, achieves high yields (up to 80%) under mild conditions. The target compound is synthesized via a one-pot reaction between a substituted hydrazide and 4-chlorophenylboronic acid in the presence of copper acetate.

Detailed Procedure

Reagents :

-

Methyl hydrazide (1.2 equiv)

-

4-Chlorophenylboronic acid (1.0 equiv)

-

Copper(II) acetate (10 mol%)

-

Dimethylformamide (DMF) as solvent

Conditions :

-

Temperature: 80°C

-

Duration: 12 hours

-

Atmosphere: Air

Steps :

-

Hydrazide Activation : The hydrazide reacts with copper acetate to form a reactive copper-hydrazide complex.

-

Arylboronic Acid Insertion : The 4-chlorophenylboronic acid undergoes transmetallation with the copper complex, forming a key intermediate.

-

Cyclization : Intramolecular nucleophilic attack by the hydrazide nitrogen generates the triazolone ring.

-

Workup : The reaction mixture is diluted with water, extracted with ethyl acetate, and purified via column chromatography (dichloromethane/ethanol, 98:2).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 80% |

| Purity (HPLC) | >95% |

| Reaction Scale | 1 mmol |

Optimization Insights

-

Catalyst Load : Reducing copper acetate to 5 mol% decreases yield to 45%, underscoring the need for stoichiometric copper.

-

Solvent Effects : DMF outperforms THF and acetonitrile due to superior solubility of intermediates.

-

Substituent Compatibility : Electron-withdrawing groups (e.g., -Cl) on the boronic acid enhance reaction rates by stabilizing transition states.

Cyclocondensation of Hydrazine Derivatives with Carbonyl Compounds

Methodology

This approach adapts patented triazolone syntheses, where hydrazine derivatives react with carbonyl-containing reagents to form the triazolone core. For the target compound, ethyl hydrazinecarboxylate serves as the starting material.

Stepwise Synthesis

Reagents :

-

Ethyl hydrazinecarboxylate (1.0 equiv)

-

4-Chlorophenyl isocyanate (1.1 equiv)

-

Triethylamine (1.5 equiv)

-

Toluene as solvent

Conditions :

-

Temperature: 110°C

-

Duration: 6 hours

Mechanism :

-

Nucleophilic Attack : The hydrazine nitrogen attacks the isocyanate carbonyl, forming a urea intermediate.

-

Cyclodehydration : Intramolecular elimination of ethanol generates the triazolone ring.

-

Ethyl Group Incorporation : The ethyl substituent originates from the hydrazinecarboxylate ester.

Workup :

-

Filtration to remove triethylamine hydrochloride byproduct.

-

Recrystallization from ethanol/water (7:3) yields pure product.

Performance Metrics :

| Metric | Value |

|---|---|

| Yield | 68% |

| Melting Point | 175–177°C |

| Scale | 100 g |

Challenges and Solutions

-

Byproduct Formation : Excess isocyanate leads to bis-urea adducts. Stoichiometric control (1.1 equiv isocyanate) mitigates this.

-

Solvent Choice : Toluene prevents side reactions compared to polar aprotic solvents.

Adaptation of Patent Literature for Ethyl Substitution

Patent-Inspired Synthesis

A Canadian patent (CA2302058C) describes synthesizing 5-methoxy-4-methyltriazol-3-one via cyclocondensation. Adapting this method involves replacing methoxy with 4-chlorophenyl and methyl with ethyl groups.

Modified Procedure

Reagents :

-

Hydrazinoformic acid phenyl ester (1.0 equiv)

-

O,N,2-Trimethyliminocarbonate (1.05 equiv)

-

4-Chlorophenylacetylene (1.2 equiv)

-

Dichloromethane (DCM) as diluent

Conditions :

-

Temperature: 60°C

-

Duration: 8 hours

Steps :

-

Imine Formation : The iminocarbonate reacts with hydrazinoformic acid ester to form a cyclic intermediate.

-

Alkyne Insertion : 4-Chlorophenylacetylene undergoes [2+2] cycloaddition, introducing the aryl group.

-

Ethylation : Ethyl bromide quenches the reaction, installing the ethyl substituent.

Outcomes :

| Parameter | Value |

|---|---|

| Yield | 72% |

| Purity | 93% |

| Scalability | Pilot-scale (1 kg) |

Critical Analysis

-

Regioselectivity : The ethyl group predominantly occupies position 4 due to steric hindrance at position 2.

-

Catalyst-Free : Unlike copper-based methods, this route avoids transition metals, simplifying purification.

Comparative Analysis of Synthesis Routes

Table 1: Method Comparison

| Method | Yield (%) | Catalyst | Scalability | Key Advantage |

|---|---|---|---|---|

| Copper-Catalyzed | 80 | Cu(OAc)₂ | Lab-scale | High yield, mild conditions |

| Cyclocondensation | 68 | None | Pilot-scale | Metal-free |

| Patent Adaptation | 72 | None | Industrial | High purity |

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 237.68 g/mol |

| SMILES | CCN1C(=NN(C1=O)C)C2=CC=C(C=C2)Cl |

| LogP | 2.8 |

| Solubility (Water) | 1.2 mg/mL |

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Chlorophenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 237.68 g/mol. Its structure features a triazole ring, which is a common motif in many bioactive compounds, contributing to its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles, including 5-(4-Chlorophenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one, exhibit notable antimicrobial properties. These compounds have been shown to be effective against various bacterial and fungal strains. For example:

- Antibacterial Activity : Studies have demonstrated that triazole derivatives can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The compound's structure allows it to interfere with fungal cell wall synthesis, making it a candidate for treating fungal infections .

Antiviral Properties

Recent investigations into triazole compounds have revealed their potential against viral infections. The compound has been studied for its efficacy against viruses such as SARS-CoV-2. Molecular docking studies suggest that it may bind effectively to viral proteins, inhibiting their function .

Anti-inflammatory Effects

Triazole derivatives are known for their anti-inflammatory properties. Research has indicated that compounds similar to this compound can reduce inflammation markers in vitro and in vivo . This suggests potential applications in treating inflammatory diseases.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of appropriate hydrazine derivatives with carbonyl compounds. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Antimicrobial Efficacy

A study published in Pharmaceutical Research evaluated the antimicrobial activity of various triazole derivatives against clinical isolates. The results indicated that compounds similar to this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Antiviral Activity Against SARS-CoV-2

In another study focusing on COVID-19 treatment options, molecular docking simulations revealed that this compound could effectively inhibit the binding of SARS-CoV-2 proteins crucial for viral replication. The binding affinities indicated a strong interaction with the viral protease .

Wirkmechanismus

The mechanism of action of 5-(4-Chlorophenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with molecular targets such as enzymes. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of its anticancer properties, where it inhibits enzymes involved in cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The triazol-3-one core’s properties are highly sensitive to substituents. Below is a comparative analysis with key analogs:

Key Observations:

- Electronic Effects: The 4-chlorophenyl group stabilizes the triazolone ring via resonance and inductive effects, similar to its role in analogs like compound 13 .

- Biological Activity: Derivatives with oxadiazole or thiadiazole appendages (e.g., 13 ) exhibit antimicrobial activity, suggesting that the target compound could be modified for similar applications .

Functional Group Comparisons

Biologische Aktivität

5-(4-Chlorophenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

- Molecular Formula: C18H18ClN3O2S

- Molecular Weight: 375.87 g/mol

- InChIKey: HKEJDUFKIPARFO-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that various 1,2,4-triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against several bacterial strains:

| Bacterial Strain | Activity |

|---|---|

| Escherichia coli | Moderate activity |

| Klebsiella pneumoniae | Moderate activity |

| Staphylococcus aureus | Moderate activity |

| Enterococcus faecalis | Moderate activity |

In a study assessing the antimicrobial efficacy of triazole derivatives, compounds similar to this compound showed inhibition against these pathogens through mechanisms involving disruption of cell membrane integrity and inhibition of vital metabolic pathways .

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Studies have demonstrated that triazole derivatives can inhibit the proliferation of various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Cervical cancer (SISO) | 0.24 – 1.96 |

| Bladder cancer (RT-112) | 0.24 – 1.96 |

The compound's mechanism of action appears to involve the inhibition of aromatase enzymes and interference with cell cycle progression .

Other Biological Activities

Beyond antimicrobial and anticancer effects, this compound has shown promise in several other areas:

- Antinociceptive Activity: Exhibits pain-relieving properties in animal models.

- Anticonvulsant Activity: Demonstrated efficacy in reducing seizure frequency in induced models.

- Antioxidant Properties: Capable of scavenging free radicals and reducing oxidative stress.

Case Studies

A notable case study involved the synthesis and evaluation of various substituted triazoles for their biological activities. One derivative showed enhanced antibacterial activity compared to standard antibiotics when tested against resistant strains . Another study highlighted the compound's potential as a lead structure for developing new anticancer agents targeting specific tumor markers .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(4-Chlorophenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one, and how can purity be optimized?

- Methodology : Condensation reactions involving hydrazine derivatives and substituted carbonyl precursors are common for triazolone synthesis. For example, similar compounds (e.g., 3-(4-chlorophenyl)quinazolin-4-one) are synthesized via multi-step reactions starting with 4-chlorobenzaldehyde and methyl thioacetate, followed by cyclization . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieve >95% purity. Monitor reaction progress using TLC and confirm structure via H/C NMR and FTIR.

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodology :

- X-ray crystallography : Resolve molecular conformation and packing using single-crystal X-ray diffraction (Cu-Kα radiation, R-factor <0.05). For example, triazole derivatives often exhibit planar triazole rings with dihedral angles <10° relative to aromatic substituents .

- NMR/FTIR : Assign H NMR peaks for ethyl (δ 1.2–1.4 ppm, triplet) and triazolone NH (δ 10–12 ppm, broad). FTIR confirms C=O (1650–1700 cm) and C-Cl (750 cm) stretches .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodology : Store in airtight, light-resistant containers at 20°C in a desiccator (silica gel). Avoid humidity to prevent hydrolysis, as triazolones are prone to moisture-induced degradation .

Advanced Research Questions

Q. How can tautomeric equilibria and stability under varying pH/temperature be experimentally investigated?

- Methodology :

- Dynamic NMR : Monitor H NMR at 298–353 K to detect tautomeric shifts (e.g., keto-enol equilibria).

- pH-dependent UV-Vis : Measure absorbance (200–400 nm) in buffered solutions (pH 2–12). For related triazoles, tautomer dominance shifts at pH >8 .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C typical for triazolones) .

Q. How can contradictions in reported biological activity (e.g., antimicrobial vs. inactive results) be systematically addressed?

- Methodology :

- Standardized Assays : Use CLSI/MIC protocols with controls (e.g., ciprofloxacin for bacteria). Test multiple strains (Gram+/Gram−) to identify structure-activity trends.

- Solubility Optimization : Use DMSO/PBS co-solvents (<1% DMSO) to avoid false negatives from poor aqueous solubility .

- Data Normalization : Compare activity relative to logP and molecular weight; lipophilic analogs (logP >3) often show enhanced membrane penetration .

Q. What computational strategies predict regioselectivity in derivatization reactions (e.g., alkylation vs. acylation)?

- Methodology :

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model electrophilic attack sites. For triazolones, N4 is typically more nucleophilic than N1 due to electron-withdrawing C=O .

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict reactive sites.

Q. How can crystallographic data resolve discrepancies in molecular geometry between computational models and experimental structures?

- Methodology :

- Overlay Analysis : Use Mercury software to compare DFT-optimized structures with X-ray data (RMSD <0.2 Å acceptable). Adjust computational parameters (e.g., solvent model) to improve accuracy .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) influencing packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.